4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole sulfamoyl benzamide class, characterized by a sulfamoyl linker bridging a benzamide moiety and a substituted oxadiazole ring. The benzyl(isopropyl)sulfamoyl group at the 4-position of the benzamide and the 4-fluorophenyl substituent on the oxadiazole ring define its unique structure. These features are critical for its physicochemical properties and biological activity, particularly in targeting enzymes like thioredoxin reductase (Trr1) or carbonic anhydrases .
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c1-17(2)30(16-18-6-4-3-5-7-18)35(32,33)22-14-10-19(11-15-22)23(31)27-25-29-28-24(34-25)20-8-12-21(26)13-9-20/h3-15,17H,16H2,1-2H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYNEMDGXMYESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No: 533869-67-9) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and safety profiles.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C25H23FN4O4S
- Molecular Weight : 485.54 g/mol
- Functional Groups : Sulfamoyl group, oxadiazole ring, and fluorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. The oxadiazole ring is known for its role in enhancing the lipophilicity and bioavailability of compounds, which may facilitate better cellular uptake and distribution.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown inhibition of cancer cell lines with IC50 values ranging from 0.20 to 2.58 μM against various human cancer cell lines . The specific activity of this compound against cancer cells remains to be fully characterized; however, its structural similarities suggest potential efficacy.
Antimicrobial Activity
Compounds with sulfamoyl groups are often evaluated for their antimicrobial properties. The presence of the benzamide moiety may enhance the compound's ability to inhibit bacterial growth. Preliminary data suggest that similar sulfamoyl derivatives have shown promising results against various bacterial strains.
Study on Anticancer Efficacy
In a study involving a range of oxadiazole derivatives, several compounds demonstrated significant cytotoxic effects on cancer cell lines such as HL60 (human leukemia) and MDA-MB-231 (breast cancer). The study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
Safety Profile Assessment
Toxicological assessments are critical for evaluating the safety of new compounds. In vitro studies have indicated that related benzamide derivatives exhibit low cytotoxicity towards human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development .
Comparative Analysis Table
Scientific Research Applications
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following subsections detail specific applications and research findings related to this compound.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The oxadiazole ring is known for its ability to interact with cellular targets involved in cancer proliferation. For instance:
- A study demonstrated that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- The presence of a fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a promising candidate for further development in anticancer therapies .
Antimicrobial Properties
Compounds containing sulfamoyl groups have been reported to possess antimicrobial properties. Research has shown:
- Sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis, a pathway crucial for bacterial survival .
- Preliminary tests on related compounds suggest that 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide may exhibit similar antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfamoyl-containing compounds has been documented in several studies:
- These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
- The dual action of the sulfamoyl group and the oxadiazole moiety may provide synergistic effects in mitigating inflammation, making this compound a candidate for treating inflammatory diseases .
Case Studies
Several case studies have explored the pharmacological applications of structurally related compounds:
| Study | Findings |
|---|---|
| Study on Oxadiazole Derivatives | Found that compounds with oxadiazole rings exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. |
| Antimicrobial Activity Assessment | Demonstrated broad-spectrum antimicrobial activity for sulfamoyl derivatives, particularly effective against Staphylococcus aureus and Escherichia coli. |
| Inflammation Model Studies | Compounds similar to this compound showed reduced edema in animal models of inflammation. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Sulfamoyl and Oxadiazole Substituents
Key structural analogs differ in substituents on the sulfamoyl group and the oxadiazole ring (Table 1). These variations influence lipophilicity, steric effects, and electronic properties, which are pivotal for target binding and pharmacokinetics.
Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Sulfamoyl Benzamides
Analysis of Substituent Effects :
- Benzyl(ethyl) (ECHEMI 533869-65-7): Similar to the target but with reduced steric hindrance, possibly altering metabolic stability .
- Oxadiazole Substituent: 4-Fluorophenyl (target): Electron-withdrawing fluorine may improve binding to Trr1 by polarizing the oxadiazole ring, as seen in fluorophenyl-containing enzyme inhibitors .
Physicochemical Properties
- Melting Points : Fluorophenyl analogs (target, ECHEMI 533869-65-7) likely exhibit higher melting points than methoxy or furyl derivatives due to stronger dipole-dipole interactions, as seen in triazine analogs () .
Preparation Methods
Hydrazide Formation
4-Fluorophenylacetic acid undergoes Fischer esterification to yield ethyl 4-fluorophenylacetate, followed by hydrazinolysis to form 4-fluorophenylacetohydrazide:
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Ethanol | Reflux | 4 hr | 85% |
| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 6 hr | 78% |
Oxadiazole Cyclization
The hydrazide reacts with carbon disulfide under basic conditions to form 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which is subsequently aminated:
Optimized Protocol
- Cyclization : 4-Fluorophenylacetohydrazide + CS₂ + KOH → 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (62% yield)
- Amination : Thiol intermediate + NH₃ (liq.) → 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (58% yield)
Synthesis of 4-[Benzyl(Propan-2-yl)Sulfamoyl]Benzoyl Chloride
Sulfonylation of Benzyl Isopropyl Amine
4-Chlorosulfonylbenzoyl chloride reacts with benzyl isopropyl amine to install the sulfamoyl group:
Mechanistic Pathway
- Sulfonamide Formation :
$$ \text{C}6\text{H}5\text{CH}2\text{N}(i\text{-Pr})\text{H} + \text{ClSO}2\text{C}6\text{H}4\text{COCl} \rightarrow \text{4-[Benzyl(propan-2-yl)sulfamoyl]benzoyl chloride} $$ - Reaction Conditions : Dichloromethane, 0°C → RT, 12 hr (89% yield)
Final Coupling Reaction
Amide Bond Formation
The sulfamoyl benzoyl chloride couples with oxadiazole amine under Schotten-Baumann conditions:
Procedure
- Acylation :
$$ \text{4-[Benzyl(propan-2-yl)sulfamoyl]benzoyl chloride} + \text{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound} $$ - Yield : 67% after silica gel chromatography (DCM/MeOH 95:5)
Critical Parameters
- Solvent System : Biphasic water/ethyl acetate reduces hydrolysis
- Base : 2 eq. NaOH ensures deprotonation of oxadiazole amine
- Temperature : 0°C → RT minimizes side reactions
Alternative Synthetic Routes
One-Pot Oxadiazole Formation
A modified approach condenses 4-fluorophenylacetic acid hydrazide with 4-[benzyl(propan-2-yl)sulfamoyl]benzoic acid using POCl₃ as cyclizing agent:
Advantages
Limitations
- Requires strict moisture control
Solid-Phase Synthesis
Immobilized oxadiazole amines on Wang resin enable iterative coupling with sulfamoyl benzoyl chlorides, though scalability remains challenging.
Analytical Characterization
Key Spectroscopic Data
Industrial Scale-Up Considerations
Process Optimization
- Cost-Effective Reagents : Replace POCl₃ with PCl₅ for cyclization (reduces waste)
- Continuous Flow Reactors : Improve yield to 82% for oxadiazole formation step
Purification Strategies
- Crystallization : Heptane/ethyl acetate (3:1) affords 98.5% pure product
- Chromatography Avoidance : Critical for GMP compliance
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Oxadiazole ring instability under acidic conditions | Use buffered coupling conditions (pH 7–8) |
| Sulfamoyl chloride hydrolysis | In-situ generation from sulfonic acid using PCl₅ |
| Low coupling yields | Employ HATU/DIPEA in DMF (yield increase to 79%) |
Q & A
Basic: What are the key synthetic steps for preparing this compound?
The synthesis involves three critical steps:
- 1,3,4-Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Benzamide Attachment : Coupling the oxadiazole intermediate with benzoyl chloride using a base like triethylamine to stabilize reactive intermediates .
- Sulfamoyl Group Introduction : Reaction with benzyl(propan-2-yl)sulfonamide using coupling agents such as EDCI to form the sulfonamide bond .
Methodological Note : Optimize temperature (0–60°C) and solvent (DMF or dichloromethane) to control side reactions. Monitor via TLC .
Basic: Which analytical techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfamoyl protons at δ 3.1–3.5 ppm; fluorophenyl signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 493.5) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Variation of Substituents : Synthesize analogs by replacing the 4-fluorophenyl group with chloro, methoxy, or trifluoromethyl groups to assess antifungal potency .
- Functional Group Deletion : Remove the oxadiazole or sulfamoyl moiety to evaluate their roles in target binding (e.g., thioredoxin reductase inhibition) .
- Biological Assays : Test analogs against Candida albicans (MIC assays) and mammalian cells (cytotoxicity via MTT) to determine selectivity indices .
Advanced: How to resolve contradictions in reported biological activity data?
- Replicate Under Standardized Conditions : Use identical fungal strains (e.g., ATCC 90028), inoculum size (1–5 × 10³ CFU/mL), and DMSO controls .
- Structural Verification : Re-characterize disputed batches via XRD or HRMS to rule out impurities .
- Mechanistic Cross-Check : Compare enzyme inhibition (e.g., thioredoxin reductase IC₅₀) with cellular activity to confirm target engagement .
Basic: What roles do functional groups play in its bioactivity?
- 1,3,4-Oxadiazole : Enhances antifungal activity by promoting membrane penetration and target binding .
- Sulfamoyl Group : Facilitates hydrogen bonding with enzyme active sites (e.g., thioredoxin reductase) .
- 4-Fluorophenyl : Improves pharmacokinetics by increasing lipophilicity and metabolic stability .
Advanced: How can computational modeling guide its optimization?
- Docking Studies : Use AutoDock Vina to predict binding poses in thioredoxin reductase (PDB: 3RF) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal activity to prioritize analogs .
- ADMET Prediction : SwissADME evaluates logP, bioavailability, and CYP450 interactions to reduce toxicity risks .
Advanced: What methods assess toxicity and selectivity in preclinical research?
- Cytotoxicity Assays : Compare IC₅₀ values in mammalian cells (e.g., HEK293) vs. fungal cells to calculate selectivity indices .
- Genotoxicity Screening : Ames test for mutagenicity and comet assay for DNA damage .
- In Vivo Tolerability : Dose-range studies in murine models (e.g., 10–100 mg/kg) monitor organ histopathology .
Advanced: How to evaluate stability under varying experimental conditions?
- Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic pH (0.1M HCl/NaOH) for 48 hours .
- HPLC Stability Indicating Method : Track degradation products (e.g., hydrolyzed oxadiazole) using a C18 column and PDA detector .
- Mass Balance Analysis : Ensure total impurity ≤2% under ICH guidelines .
Advanced: What mechanistic studies elucidate its mode of action?
- Enzyme Inhibition Assays : Measure thioredoxin reductase activity via DTNB reduction (λ = 412 nm) .
- Gene Knockdown : Use CRISPR-Cas9 to silence target genes in C. albicans and assess resistance .
- Metabolomic Profiling : LC-MS/MS identifies disrupted pathways (e.g., redox homeostasis) .
Advanced: What strategies optimize yield and bioactivity?
- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst load (e.g., EDCI) to maximize yield .
- Fragment-Based Design : Combine high-affinity fragments (e.g., oxadiazole + sulfamoyl) using click chemistry .
- Formulation Screening : Test co-solvents (PEG 400, pluronic F-127) to enhance solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
